molecular formula C9H10BrNO3 B117399 3-Bromo-2,6-dimethoxybenzamide CAS No. 150351-43-2

3-Bromo-2,6-dimethoxybenzamide

Cat. No. B117399
M. Wt: 260.08 g/mol
InChI Key: DPDQIKPORRDZJR-UHFFFAOYSA-N
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Description

“3-Bromo-2,6-dimethoxybenzamide” is a chemical compound with the molecular formula C9H10BrNO3 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2,6-dimethoxybenzamide” has been analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

  • Antipsychotic Agent Development : 3-Bromo-2,6-dimethoxybenzamide, known as remoxipride, has been studied for its potential as an antipsychotic agent. Research has shown that derivatives of remoxipride can inhibit dopamine D-2 receptor binding, which is crucial in the development of antipsychotic medications (Norman, Kelley, & Hollingsworth, 1993).

  • Dopamine Receptor Studies : The compound has been used to study the binding properties of dopamine receptors, which are critical for understanding various psychiatric and neurological disorders. Research involving remoxipride analogues and their interactions with dopamine receptors aids in elucidating the mechanism of action of antipsychotic drugs (de Paulis et al., 1985).

  • Synthesis of Metabolites : Studies have focused on synthesizing metabolites of remoxipride, which helps in understanding the drug's pharmacokinetics and the body's response to it. This includes synthesizing urinary metabolites of remoxipride for further pharmacological evaluation (Gawell et al., 1989).

  • Development of Imaging Agents : 3-Bromo-2,6-dimethoxybenzamide derivatives have been explored for their potential in developing imaging agents for detecting proliferating tumor cells, a significant advancement in the field of oncology (Rowland et al., 2006).

  • Conformational Analysis for Drug Design : Research has also focused on the conformational properties of remoxipride and its analogues. Understanding the molecular conformation is crucial for designing drugs with specific binding characteristics, which is essential for creating effective and safe pharmaceuticals (Högberg et al., 1990).

  • Solvent Interaction Studies : The compound has been used in studies exploring how solvent interactions affect the conformation of substituted benzamides, providing insights into the behavior of such compounds under different conditions, which is vital for pharmaceutical development (Clark et al., 1990).

Safety And Hazards

The safety data sheet for a similar compound, “3-Bromo-2,6-dimethoxybenzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

3-bromo-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDQIKPORRDZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392454
Record name 3-bromo-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,6-dimethoxybenzamide

CAS RN

150351-43-2
Record name 3-bromo-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Hoegberg, P Stroem, T De Paulis… - Journal of medicinal …, 1991 - ACS Publications
A number of substituted IV-[(l-benzyl-2-pyrrolidinyl) methyl] benzamides and-salicylamides havebeen prepared and investigated as dopamine D-2 receptor antagonists in vitro and in …
Number of citations: 28 pubs.acs.org
MH Norman, GC Rigdon, WR Hall… - Journal of medicinal …, 1996 - ACS Publications
A series of substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives was prepared and evaluated as potential atypical antipsychotic agents. The target …
Number of citations: 45 pubs.acs.org
SO Ögren, H Hall, M Widman… - Pharmacology & …, 1993 - Wiley Online Library
The main metabolites of remoxipride formed in rat and man were examined for their affinities for the [ 3 H] SCH 23390‐labelled DA D 1 and [ 3 H]‐raclopride‐labelled D 2 receptors in …
Number of citations: 9 onlinelibrary.wiley.com

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